Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate
Description
Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate (CAS: Not explicitly listed in evidence) is a pyrazole-based ester characterized by a vinyl substituent at the 1-position and methyl ester groups at the 3- and 5-positions. Pyrazole derivatives are of significant interest in medicinal and materials chemistry due to their structural versatility and biological activities .
Properties
IUPAC Name |
dimethyl 1-ethenylpyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-4-11-7(9(13)15-3)5-6(10-11)8(12)14-2/h4-5H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHRYFCALJSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1C=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 1-vinyl-1H-pyrazole-3,5-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Organic Synthesis
Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate is used as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Cycloaddition Reactions : The compound can undergo cycloaddition with dienophiles to form complex structures, making it valuable in the synthesis of heterocycles .
- Polymerization : The vinyl group facilitates polymerization reactions, which can be utilized to create new materials with specific properties .
Medicinal Chemistry
The pyrazole moiety is prevalent in many pharmacologically active compounds. This compound has been studied for its potential biological activities:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties : Compounds with similar structures have shown promising anticancer effects, suggesting that this compound may also possess such activity .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of this compound against various pathogens. Results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests its potential for development into a new antimicrobial agent.
Case Study 2: Anticancer Activity Investigation
In another study focused on anticancer activity, researchers synthesized several derivatives of this compound and tested their efficacy against different cancer cell lines. Some derivatives showed promising results in inhibiting cell proliferation, indicating a potential pathway for further drug development.
Mechanism of Action
The mechanism of action of Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The vinyl group allows for various chemical modifications, enabling the compound to bind to different enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its biological activity.
Comparison with Similar Compounds
Substituent Effects on Hydrogen Bonding and Crystal Packing
Key Observations :
- Electronic and Steric Effects: The 4-cyanobenzyl and 3-cyanobenzyl substituents introduce steric bulk and polar nitrile groups, which influence dihedral angles between the pyrazole and aryl rings (e.g., 71.7° for 4-cyanobenzyl vs. 67.7° for 3-cyanobenzyl) . In contrast, the smaller cyanomethyl group enables stronger intermolecular hydrogen bonding, forming dimers .
Ester Group Variations
Key Observations :
- Solubility and Reactivity: Methyl esters (as in the vinyl derivative) typically exhibit lower solubility in polar solvents compared to diethyl or acid forms. Hydrolysis of esters to carboxylic acids (e.g., 1H-pyrazole-3,5-dicarboxylic acid) enables ionic interactions, as seen in its trihydrate salt with 2-amino-5-methylpyridinium .
Biological Activity
Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and case studies.
Synthesis
This compound can be synthesized via various methods, including the reaction of pyrazole derivatives with vinyl groups under specific conditions. The synthesis typically involves:
- Starting Materials : Dimethyl 1H-pyrazole-3,5-dicarboxylate and vinyl reagents.
- Reagents : Phase transfer catalysts or bases such as sodium t-butoxide in butanol.
- Conditions : The reaction is often performed in polar solvents or under reflux conditions to enhance yield.
The general reaction scheme can be summarized as follows:
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Notably, it has been shown to induce apoptosis in various cancer cell lines. For instance:
- Case Study : In vitro testing against MCF-7 and MDA-MB-231 breast cancer cell lines revealed that compounds containing pyrazole moieties exhibited significant cytotoxic effects (IC50 < 10 µM) .
Antifungal Activity
The compound has also demonstrated antifungal properties. A series of related pyrazoles were tested for their ability to inhibit mycelial growth of phytopathogenic fungi:
| Compound | Activity (IC50) | Fungal Species Tested |
|---|---|---|
| 9m | <10 µM | Cytospora sp., Colletotrichum gloeosporioides |
| Botrytis cinerea, Alternaria solani |
Among these, compound 9m showed superior antifungal activity compared to standard treatments .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may act by:
- Inhibition of Enzymatic Activity : Studies indicated moderate inhibition against xanthine oxidase (XO), an enzyme involved in purine metabolism .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Research indicates that modifications on the pyrazole ring significantly impact biological activity. For example:
- Substituents : The presence of halogen substituents on the pyrazole ring enhances anticancer activity.
Q & A
Q. What are the standard synthetic routes for Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate?
The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, analogous methods for pyrazole dicarboxylates involve reacting 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester with a vinyl-substituted alkyl halide (e.g., bromoethylene derivatives) in the presence of a base like K₂CO₃. Solvents such as acetone or acetonitrile are used under reflux conditions to drive the reaction to completion . Purification often employs recrystallization or column chromatography.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the vinyl group (δ 5–6 ppm for protons) and ester carbonyl signals (δ 160–170 ppm for ¹³C) .
- X-ray Diffraction : For crystal structure determination, including bond lengths, angles, and intermolecular interactions (e.g., C–H···O, π-π stacking) .
- Infrared (IR) Spectroscopy : To identify ester C=O stretches (~1700 cm⁻¹) and vinyl C=C stretches (~1600 cm⁻¹) .
Q. What are the key functional groups and their reactivity?
The compound contains:
- Ester groups : Susceptible to hydrolysis under acidic/basic conditions to form carboxylic acids.
- Vinyl group : Participates in cycloaddition (e.g., Diels-Alder) or radical polymerization reactions.
- Pyrazole ring : Acts as a weak base and coordinates with metal ions in catalysis .
Q. What purification methods are effective post-synthesis?
Recrystallization (using diethyl ether or ethanol) and silica-gel chromatography (eluting with ethyl acetate/hexane mixtures) are standard. Purity is verified via HPLC or melting point analysis .
Advanced Research Questions
Q. How do reaction conditions (solvent, base, temperature) influence yield and purity?
- Solvent polarity : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of intermediates, improving substitution efficiency.
- Base selection : K₂CO₃ or NaH facilitates deprotonation of the pyrazole N–H, promoting alkylation. Excess base may lead to ester hydrolysis .
- Temperature : Reflux (50–80°C) accelerates reaction kinetics but requires careful monitoring to avoid side reactions (e.g., polymerization of the vinyl group) .
Q. How can computational methods predict the compound’s reactivity or crystal packing?
Quantum chemical calculations (e.g., DFT) model reaction pathways, such as hydrolysis kinetics or electrophilic attack sites on the pyrazole ring. Crystal packing predictions use software like Mercury to simulate intermolecular interactions (e.g., C–H···O hydrogen bonds), validated against experimental X-ray data .
Q. What strategies resolve contradictions in spectroscopic data for derivatives?
Q. How do crystal packing interactions affect the compound’s physicochemical properties?
Weak interactions (C–H···O, π-π stacking) stabilize the crystal lattice, influencing melting points and solubility. For example, π-π interactions between pyrazole rings may reduce solubility in non-polar solvents, requiring polar solvents for recrystallization .
Q. How to design experiments to study hydrolysis kinetics of the ester groups?
- pH-dependent studies : Compare rates in acidic (HCl) vs. basic (NaOH) conditions via HPLC monitoring.
- Temperature variation : Use Arrhenius plots to calculate activation energy.
- Isolation of intermediates : Quench reactions at intervals to identify mono-ester or dicarboxylic acid products .
Q. What are the challenges in synthesizing vinyl-substituted pyrazole derivatives?
- Vinyl group stability : Risk of polymerization under prolonged heating. Mitigate by using radical inhibitors (e.g., BHT) .
- Regioselectivity : Competing alkylation at pyrazole N-1 vs. other positions. Controlled stoichiometry and low temperatures favor N-1 substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
